Product packaging for 9H-Purin-2-amine, hemihydrate(Cat. No.:CAS No. 37113-42-1)

9H-Purin-2-amine, hemihydrate

Cat. No.: B11714454
CAS No.: 37113-42-1
M. Wt: 297.34 g/mol
InChI Key: HCCOXCDCIWQBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purin-2-amine, hemihydrate is a chemical compound based on the fundamental purine scaffold, a structure of significant importance in medicinal chemistry. The purine core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets . As a hemihydrate, this solid form contains half a mole of water per mole of the API, a characteristic that can influence the compound's physical properties, stability, and handling . The 2-aminopurine motif is a key precursor in synthesizing more complex molecules. Researchers have extensively explored substituted 2-aminopurine derivatives for their biological activity. For instance, such compounds have been designed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a recognized target in oncology . These inhibitors have shown promising anti-proliferative activity in cell-based assays, particularly against challenging cancer types like triple-negative breast cancer (TNBC) . The primary amino group on the purine ring serves as a versatile handle for further chemical modification, allowing medicinal chemists to develop structure-activity relationships (SAR) and optimize properties like potency, selectivity, and solubility . This compound is presented as a hemihydrate to ensure a consistent and stable solid form for research purposes. Different hydrate forms, including hemihydrates, can be characterized and distinguished using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3S B11714454 9H-Purin-2-amine, hemihydrate CAS No. 37113-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37113-42-1

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)

InChI Key

HCCOXCDCIWQBMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Purin 2 Amine and Cognate Purine Derivatives

De Novo Synthesis Strategies for Purine (B94841) Ring Systems

The de novo synthesis of the purine core remains a critical area of research, enabling the creation of diverse and novel analogues. These strategies involve the systematic construction of the bicyclic purine structure from acyclic or monocyclic precursors.

Cyclization Reactions of Heterocyclic Enamines in Purine Synthesis

Heterocyclic enamines are versatile building blocks in the synthesis of fused heterocyclic systems, including purine analogues. Their reaction with various electrophiles allows for the regioselective construction of the purine core. Domino reactions initiated by the Knoevenagel condensation of heterocyclic enamines can lead to the formation of condensed purine analogues. researchgate.net Furthermore, cyclization reactions of heterocyclic enamines with 1,3-dielectrophiles such as 1,3-diketones and enaminones provide a pathway to a variety of pharmacologically relevant purine analogues. thieme-connect.deuni-rostock.de These reactions often proceed with high regioselectivity. thieme-connect.de The use of chromone (B188151) derivatives in domino reactions with heterocyclic enamines also offers a convenient route to annulated heterocyclic ring systems. uni-rostock.deuni-rostock.de

Another strategy involves the inverse-electron-demand Diels-Alder reaction of heterocyclic enamines with triazines, which has been successfully employed for the synthesis of fluorinated purines. thieme-connect.com The versatility of heterocyclic enamines as synthons is further highlighted by their use in multicomponent reactions, which can generate complex products, including spirocyclic derivatives. thieme-connect.com

Multicomponent and Domino Reactions for Annulated Heterocyclic Ring Systems

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like purines from simple starting materials in a single step. researchgate.net These reactions are not only efficient but are also considered sustainable methods for generating chemical diversity. researchgate.net For instance, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters has been explored for the synthesis of C(8)-substituted purine derivatives. nih.gov This approach allows for the selective decoration of the purine ring at the C8-position with various amino acid residues. nih.gov

Inspired by prebiotic chemistry, MCRs have been developed to synthesize purine precursors in aqueous media. A notable example is a pH-dependent three-component system utilizing 2-aminooxazole and 5-aminoimidazoles, which offers a divergent synthesis pathway for both purines and pyrimidines. acs.org Domino reactions, where a sequence of reactions occurs without the isolation of intermediates, are also integral to modern purine synthesis. For example, the multicomponent synthesis of C(2)-substituted aminoimidazole carbonitriles can be followed by a domino ring annulation with formic acid, urea, or guanidine (B92328) to yield various purine structures. nih.gov

Synthesis from Imidazole (B134444) and Pyrimidine (B1678525) Precursors

The construction of the purine ring by annulating an imidazole ring onto a pyrimidine precursor, or vice versa, is a classical and widely used approach.

From Pyrimidine Precursors: The Traube purine synthesis is a foundational method that involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon source. A modern variation of this approach involves a reconstructive methodology starting from a tetrazolopyrimidine structure. This method transforms the tetrazolopyrimidine into a triaminopyrimidine, which is then cyclized to form 2-aminopurine (B61359). mdpi.comresearchgate.net For the final cyclization of pyrimidine-2,4,5-triamine (B1267316) to 2-aminopurine, various formylating reagents can be employed, with a mixture of triethylorthoformate and acetic anhydride (B1165640) proving effective. mdpi.com The synthesis of the necessary pyrimidine precursors, such as 2-amino-4,6-diarylpyrimidines, can be achieved by condensing chalcones with guanidine carbonate. ajol.info

From Imidazole Precursors: The synthesis can also commence from a substituted imidazole precursor, onto which the pyrimidine ring is constructed. For example, 5-aminoimidazole-4-carboxamide (B1664886) can be cyclized with a suitable one-carbon synthon to form the purine ring. More advanced methods involve the reaction of substituted imidazoles with reagents like cyanamide (B42294), which, after intramolecular cyclization, can yield 2-aminopurine derivatives. researchgate.netrsc.org For instance, the reaction of 5-amino-4-cyanoformimidoyl imidazoles with cyanamide in acetic acid leads to the formation of 2-amino-6-cyanopurine. rsc.org

Novel Alkylation Procedures for Purine Riboside Derivatives

The synthesis of purine nucleosides often requires the regioselective alkylation of the purine base with a sugar moiety. Novel, highly selective alkylation procedures have been developed to create 2'-O-alkylriboside derivatives, which are important building blocks for oligonucleotides. nih.govnih.gov One such method avoids the use of hazardous reagents like diazomethane (B1218177) and is more efficient than traditional methods using silver oxide/methyl iodide. nih.govnih.gov These procedures often rely on versatile key intermediates that allow for the synthesis of a wide range of base-modified analogues. nih.govnih.gov For the synthesis of acyclic nucleoside analogues, three-component alkylation of the purine base with an acetal (B89532) and an anhydride, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), has proven to be an efficient method. mdpi.com This reaction provides excellent regioselectivity for the N-9 isomer. mdpi.com

Post-Synthetic Functionalization and Derivatization of the Purine Nucleus

Once the purine core is assembled, its functionalization at specific positions is crucial for modulating its biological activity. Regioselective modification of the purine ring is a significant challenge due to the presence of multiple reactive sites.

Regioselective Chemical Modifications of the Purine Core (C2, C6, C8, N7, N9)

C2 Position: Functionalization at the C2 position of purines is challenging but can be achieved through several methods. These include nucleophilic aromatic substitutions, diazotization/dediazoniation sequences, and transition metal-catalyzed cross-coupling reactions. mdpi.com Direct C-H activation at the C2 position has also been reported. mdpi.com The regioselectivity can be controlled by the substituents on the purine ring; for example, a strong electron-donating group at the C6 position can direct cyanation to the C2 position. mdpi.com

C6 Position: The C6 position is often targeted for modification. Direct C6-H hydroxyalkylation of purines and their nucleosides can be achieved at room temperature via the α-C(sp3)–H functionalization of alcohols, avoiding the need for metal catalysts or light. acs.orgthieme-connect.comresearchgate.net Similarly, metal-free direct C6-H alkylation can be accomplished using 4-alkyl-1,4-dihydropyridines. rsc.org Radical alkylation with alcohols as the alkyl source, enabled by oxalates, also shows excellent regioselectivity at the C6 position. researchgate.net

C8 Position: The C8 position is susceptible to electrophilic attack and can be functionalized through various methods. Direct C8-H arylation can be achieved using a Pd(cat.)/Cu(stoich) system. nih.gov Metalation at the C8 position using hindered TMP-amide bases, followed by trapping with electrophiles, provides a route to polysubstituted purines. researchgate.netacs.org Direct C-H cyanation of purines often occurs regioselectively at the electron-rich C8 position. mdpi.comdntb.gov.ua

N7 and N9 Positions: Alkylation of the nitrogen atoms of the purine ring is a common modification. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically favored product. acs.org However, regioselective N7-alkylation can be achieved using specific conditions, such as the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. acs.orgnih.govresearchgate.net Regioselective N9-arylation can be accomplished with high efficiency by treating purines with arylboronic acids in the presence of copper(II) acetate (B1210297). researchgate.net L-ProT has been used as a catalyst for the N-alkoxyalkylation of purine rings with vinyl ethers, affording the thermodynamically stable N9-alkoxyalkylated purines exclusively. lookchem.com

PositionModification TypeReagents/ConditionsReference(s)
C2 CyanationSequential triflic anhydride activation, TMSCN, base-mediated elimination mdpi.com
Cross-couplingTransition metal catalysts mdpi.com
C6 HydroxyalkylationAlcohols, trimethylsilyl azide, [bis(trifluoroacetoxy)iodo]benzene acs.orgthieme-connect.com
Alkylation4-alkyl-1,4-dihydropyridines, persulfate rsc.org
C8 ArylationPd(cat.)/Cu(stoich), Cs2CO3, aryl halides nih.gov
Metalation/FunctionalizationTMP-amide bases (Zn or Mg), electrophiles researchgate.netacs.org
N7 tert-AlkylationN-trimethylsilylated purine, tert-alkyl halide, SnCl4 acs.orgnih.govresearchgate.net
N9 ArylationArylboronic acids, Cu(OAc)2 researchgate.net
AlkoxyalkylationVinyl ethers, L-ProT lookchem.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and other organic fragments onto the purine core. researchgate.net

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or pseudohalide using a palladium catalyst. wikipedia.orglibretexts.org This method is valued for the air and moisture stability of the organostannane reagents. wikipedia.org It has been effectively used to add complexity to heterocyclic nucleosides, including purines. wikipedia.orglibretexts.org While various electrophiles like vinyl and aryl halides are common, vinyl chlorides are generally not reactive enough for the oxidative addition to the palladium(0) catalyst. wikipedia.org For on-solid-support synthesis of DNA conjugates, trimethyltin (B158744) reagents have shown better conversion rates than tributyltin analogues, and the reaction can be accelerated using a copper(I) complex. nih.gov

Table 1: Overview of Stille Coupling Reactions on Purine Scaffolds

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Organostannane)Catalyst SystemKey Features
Halopurines (e.g., 2-iodo-9-benzylpurine)Aryl-, Alkenyl-, or Allyl-stannanes (RSnBu₃)Palladium complexes (e.g., Pd(PPh₃)₄)Forms C-C bonds; organotin reagents are stable. wikipedia.orglibretexts.orgjlu.edu.cn
8-BrdG (8-bromoguanosine)TributylvinylstannanePd(PPh₃)₄Used for synthesis of 8-vinyldG. nih.gov
Aryl Iodide on DNA solid supportBis(trimethylstannyl)benzenesPd₂dba₃ / AsPh₃On-solid support synthesis; trimethyltin preferred over tributyltin. nih.gov

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed process that couples organoboron compounds (like boronic acids) with organic halides or triflates. researchgate.net This reaction has been instrumental in the synthesis of various substituted purines. For instance, new series of 2-aryl-substituted purine derivatives have been prepared using Suzuki Pd(0) coupling reactions. nih.gov The methodology is also effective for creating 6-arylpurine nucleosides from 6-chloropurine (B14466) or 6-azolylpurine precursors. nih.govacs.org Researchers have developed efficient protocols that can be performed in aqueous media or under microwave irradiation, shortening reaction times and improving yields. researchgate.net A combination of Suzuki couplings with other reactions like N-arylation and direct C-H arylation allows for the synthesis of complex tri- and tetrasubstituted purines. acs.org

Table 2: Examples of Suzuki Coupling in Purine Synthesis

Purine SubstrateCoupling PartnerCatalyst/ConditionsProduct
2-halopurinesArylboronic acidsPalladium catalyst2-Arylpurines. nih.gov
6-chloropurinesArylboronic acidsPd(OAc)₂/TPPTS6-Arylpurines. researchgate.net
6-(Imidazol-1-yl)purine deoxynucleosidesArylboronic acidsNickel-based systems with imidazolium (B1220033) carbene ligands6-Arylpurine deoxynucleosides. acs.org
9-substituted 2,6-dichloropurineArylboronic acidsPalladium catalyst9-substituted 2,6,8-triarylpurines (in combination with C-H arylation). acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying the purine nucleus, particularly at halogenated positions. rsc.org The reactivity of halopurines in SNAr reactions generally follows the order C6 > C2, allowing for selective functionalization. beilstein-journals.org This method is used to introduce a wide range of substituents by reacting halopurines with various nucleophiles, including amines (amination), alcohols (alkoxylation), and thiols (thiolation). rsc.orgbeilstein-journals.org

Recent advancements have demonstrated that 1,2,3-triazolyl groups can serve as effective leaving groups in SNAr reactions on the purine C6 position. This has enabled the synthesis of C6-substituted 2-triazolylpurine derivatives by reacting 2,6-bistriazolylpurines with O- and C-nucleophiles under mild, transition-metal-free conditions, achieving yields up to 87%. beilstein-journals.orgnih.gov Similarly, this approach was successful for Se-C bond formation to create 6-selanyl-2-triazolylpurine derivatives. acs.org

Table 3: Nucleophilic Aromatic Substitution (SNAr) on the Purine Ring

Purine SubstrateNucleophilePosition(s) of SubstitutionKey Features
2,6-dichloropurineAminesC6, then C2C6 position is more reactive than C2. beilstein-journals.org
6-chloro-9H-purineMorpholineC6Common amination reaction. rsc.org
2,6-bistriazolylpurine derivativesO- and C-nucleophilesC61,2,3-triazolyl ring acts as a leaving group; metal-free conditions. beilstein-journals.orgnih.gov
2,6-bistriazolylpurinesSelenols or diselenidesC6Forms 6-selanyl-2-triazolylpurine derivatives. acs.org

Alkylation, Halogenation, Amination, Selenylation, and Thiolation Strategies

Direct functionalization of the purine ring through the introduction of various substituents is critical for tuning its physicochemical and biological properties. rsc.orgrsc.org

Alkylation : Direct alkylation of purines with alkyl halides often results in a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govacs.org To overcome this, regioselective methods have been developed. For example, a method based on the silylation of purines followed by a reaction with a tert-alkyl halide using SnCl₄ as a catalyst allows for the direct, regioselective introduction of tert-alkyl groups at the N7 position. nih.govacs.org Another modern approach is the visible light-induced direct alkylation of the C8–H bond using a photocatalyst, which provides 8-alkylpurine derivatives with high atom economy and regioselectivity. rsc.orgrsc.org

Halogenation : The introduction of halogen atoms (Br, Cl) creates versatile intermediates for further modifications, such as cross-coupling or SNAr reactions. For instance, 2-halo-6-aminopurine derivatives can be synthesized from 2,6-diaminopurine (B158960) precursors via diazotization followed by halogenation. google.com

Amination : Aminated purines are of significant interest. Methods for their synthesis include the oxidative coupling of lithium amidocuprates and the direct reductive amination of aldehydes with aniline (B41778) derivatives of purines. rsc.orgnih.gov An oxidative coupling reaction between purines and alkyl ethers, catalyzed by n-Bu₄NI, has been developed to synthesize N9-alkylated purine derivatives. nih.govacs.org

Selenylation and Thiolation : The incorporation of selenium and sulfur atoms into the purine scaffold is a known strategy for creating new derivatives. rsc.orgrsc.orgrsc.org 6-Selenopurine has been shown to be a more potent inhibitor of mouse leukemia cells than its sulfur analog, 6-mercaptopurine. researchgate.net A novel method for synthesizing 6-selanyl-2-triazolylpurine derivatives involves an SNAr reaction where a triazolyl moiety at the C6 position acts as a leaving group upon reaction with selenols or diselenides. acs.org

Table 4: Summary of Functionalization Strategies for Purine Derivatives

Reaction TypeSubstrateReagents/ConditionsProduct/Position of Functionalization
Alkylation 6-substituted purinesN-trimethylsilylated purine, tert-alkyl halide, SnCl₄N7-tert-alkylated purines. nih.govacs.org
Purine derivativesEthers, Eosin Y (photocatalyst), t-BuOOH8-alkylpurine derivatives. rsc.orgrsc.org
Halogenation 2,6-diaminopurine derivativesOrganic nitrite, metal halide Lewis acid2-halo-6-aminopurine derivatives. google.com
Amination PurinesAlkyl ethers, n-Bu₄NI (catalyst), t-BuOOH (oxidant)N9-alkylated purines. nih.govacs.org
Selenylation 2,6-bistriazolylpurinesSelenols or diselenides6-selanyl-2-triazolylpurines. acs.org

C-H Functionalization Approaches, including Carboxyamidation

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying purines, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net

Rhodium-catalyzed reactions have been developed for the selective C-H functionalization of 6-arylpurines. kaist.ac.kracs.org In these reactions, the purine moiety itself can act as a directing group. For example, the N1 atom can assist in the first C-H amination, while an intramolecular hydrogen bond involving the N7 atom can control a subsequent second amination. kaist.ac.kracs.orgrsc.org

A significant breakthrough has been the development of a direct C-H carboxyamidation of purines via a Minisci-type reaction. acs.orgnih.gov This metal-free method can directly install primary, secondary, and tertiary amides onto a wide range of purine structures, including xanthine (B1682287), guanine (B1146940), and adenine (B156593) derivatives. acs.orgnih.govhw.ac.ukresearchgate.net This approach is operationally simple, uses inexpensive reagents, and is applicable to the late-stage functionalization of complex molecules. acs.org Previously, accessing such amidated purines required multi-step syntheses from pre-functionalized and often limited starting materials. acs.orghw.ac.uk

Table 5: C-H Functionalization and Carboxyamidation of Purines

Reaction TypeSubstrateCatalyst/ReagentsKey Features
C-H Amination 6-arylpurinesRhodium catalystPurine acts as a directing group; selective mono- or double amination. kaist.ac.kracs.org
CF₃-carbenoid C-H Functionalization 6-arylpurinesRh(III) catalyst, methyl 3,3,3-trifluoro-2-diazopropionateIntroduces CF₃ and carboxylate functions. rsc.org
Direct C-H Carboxyamidation Purine bases (xanthine, guanine, adenine)Minisci-type reaction (metal-free)Directly installs primary, secondary, and tertiary amides. acs.orgnih.govhw.ac.ukresearchgate.net

Synthetic Access to Deuterated and Radiolabeled Purine Derivatives for Research Tracing

Isotopically labeled purine derivatives are invaluable tools in biochemical and pharmaceutical research, particularly for tracing metabolic pathways and for use as internal standards in quantitative mass spectrometry. nih.govgoogle.com

A versatile method for deuterium (B1214612) and tritium (B154650) labeling involves a hydrogen-isotope exchange (HIE) reaction catalyzed by ruthenium nanoparticles (RuNp). nih.gov Using deuterium (D₂) or tritium (T₂) gas as the isotopic source, this method allows for the regioselective incorporation of hydrogen isotopes into complex purine substrates, including nucleosides and nucleotides, under mild conditions. nih.govresearchgate.net For instance, adenosine (B11128) and guanosine (B1672433) can be selectively deuterated on the purine core. nih.gov Another approach utilizes Pd/C catalysis for an H-D exchange reaction with deuterium oxide (D₂O) as the deuterium source, achieving excellent deuterium efficiencies at the C2 and C8 positions of purine rings. clockss.org

In addition to hydrogen isotopes, purines labeled with heavy nitrogen (¹⁵N) have also been synthesized. A general approach allows for the preparation of various C6-substituted [¹⁵N₄]-purine derivatives. The synthesis starts with the creation of [¹⁵N₅]-adenine from [¹⁵N]-formamide, which is then converted to [¹⁵N₄]-hypoxanthine and subsequently to [¹⁵N₄]-6-chloropurine, a key intermediate for further substitutions. royalsocietypublishing.org

Table 6: Synthesis of Isotopically Labeled Purine Derivatives

Labeling IsotopeMethodCatalyst/ReagentsSubstratesKey Features
Deuterium (²H), Tritium (³H) Hydrogen-Isotope Exchange (HIE)Ruthenium nanoparticles (RuNp), D₂ or T₂ gasPurine derivatives, nucleosides, nucleotidesRegioselective labeling under mild conditions. nih.gov
Deuterium (²H) H-D ExchangePd/C, D₂OPurine nucleosides (adenosine, guanosine)High deuterium efficiency at C2 and C8 positions. clockss.org
Nitrogen-15 (¹⁵N) Multi-step chemical synthesis[¹⁵N]-formamide, POCl₃, etc.C6-substituted purinesProduces [¹⁵N₄]-labeled purine derivatives from a labeled precursor. royalsocietypublishing.org

Advanced Spectroscopic and Structural Elucidation Techniques for Purine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. msu.edu It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

The structural framework of 9H-Purin-2-amine, hemihydrate can be meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For purine (B94841) derivatives, characteristic chemical shifts are observed for the aromatic protons on the purine ring and the protons of the amino group. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts for related purine structures show distinct signals for H-2 and H-8 protons. irb.hr The integration of the peak areas corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the purine ring are sensitive to substitutions and intermolecular interactions. researchgate.net For instance, the chemical shift of C-5 in the purine ring typically appears between 110 and 140 ppm, while C-4 resonates in the 145–165 ppm range. researchgate.net Specific assignments for 9H-Purin-2-amine derivatives have been reported, with C-8 and C-2 carbons showing characteristic shifts. irb.hr

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents. For example, in a related N9-tosyladenine, the assignment of the H-8 proton was confirmed by its interaction with phenyl protons in a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. irb.hr

A detailed analysis of these spectra allows for the complete assignment of the chemical shifts for this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Purine Derivatives in DMSO-d₆

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-~154.6
H2~8.2-
C4-~152.3
C5-~119.6
C6-~149.8
C8-~138.4
H8~8.6-

Note: The data presented is based on characteristic shifts for similar purine structures and may vary slightly for this compound. Specific assignments are confirmed through 2D NMR experiments. irb.hrredalyc.org

Purine bases can exist in different tautomeric forms, which are isomers that differ in the location of a proton. rsc.org For 2-aminopurine (B61359), the 7H and 9H tautomers are of particular interest. usp.bred.ac.uk NMR spectroscopy is a powerful method to investigate these tautomeric equilibria and the kinetics of their interconversion.

The chemical shifts of carbon atoms, particularly C-4, C-5, C-6, and C-8, are sensitive to the tautomeric form. researchgate.net The C-5 chemical shift for the N(9)H form is typically 8–12 ppm higher than for the N(7)H form. researchgate.net Similarly, the C-4 resonance of the N(9)H form is shielded by 8–12 ppm relative to the N(7)H form. researchgate.net

Dynamic NMR techniques, such as variable temperature NMR and exchange spectroscopy (EXSY), can be employed to study the rates of exchange between tautomers. researchgate.netnih.gov If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. If the exchange is fast, an averaged signal will be seen. In the intermediate exchange regime, broadened lines are observed, from which the kinetics of the process can be determined. For some G-quadruplexes, site-specific labeling has been used to verify slow exchange between different forms on the chemical shift timescale. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Quantification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. wikipedia.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like purine derivatives. copernicus.org It allows for the transfer of ions from solution into the gas phase without significant fragmentation. copernicus.org When coupled with a time-of-flight (TOF) mass analyzer, which separates ions based on the time they take to travel a fixed distance, high mass accuracy and resolution can be achieved. nih.govnationalmaglab.org

For this compound, ESI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capability of TOF analyzers allows for the determination of the elemental formula from the accurate mass measurement.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 9H-Purin-2-amine) is selected, subjected to fragmentation, and the resulting product ions are mass-analyzed. nationalmaglab.org

Collision-induced dissociation (CID) is a common fragmentation method where the precursor ion collides with an inert gas, leading to the cleavage of chemical bonds. embrapa.br The fragmentation pattern is characteristic of the molecule's structure. For purines, fragmentation often involves cleavages within the purine ring system and the loss of small neutral molecules. nih.govnih.gov Analysis of the product ion spectrum allows for the confirmation of the purine core structure and the position of the amino group. The fragmentation of modified oligonucleotides containing aminopurine has been a subject of recent studies to understand their dissociation in the gas phase. nih.gov

Table 2: Expected Ions in Mass Spectrometry of 9H-Purin-2-amine

Ion TypeDescriptionExpected m/z
[M+H]⁺Protonated molecule136.06
Fragment IonsResulting from cleavage of the purine ringVaries

Note: The molecular weight of 9H-Purin-2-amine (anhydrous) is 135.13 g/mol . The hemihydrate form includes water. The m/z values of fragment ions depend on the specific bond cleavages.

Infrared (IR) and UV-Visible Absorption Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. orientjchem.org The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for:

N-H stretching: from the amino group and the N-H bond in the purine ring.

C=N and C=C stretching: within the purine ring system.

N-H bending: from the amino group.

O-H stretching: A broad band would be expected due to the water of hydration in the hemihydrate form.

Picosecond time-resolved infrared (ps-TRIR) spectroscopy has been used to study the interactions of 2-aminopurine with flanking bases in DNA, revealing transient species upon photoexcitation. stfc.ac.uk

UV-Visible Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like purines, characteristic π-π* and n-π* transitions are observed. pnas.org 2-aminopurine exhibits an absorption maximum around 310-325 nm, which is red-shifted compared to natural DNA bases, allowing for its selective excitation. caltech.eduoup.com The absorption spectrum of 2-aminopurine is influenced by the solvent and its tautomeric state. usp.brpnas.org The band origin for the lowest-lying state has been observed at 4.01 eV in the gas phase and is red-shifted to approximately 3.70 eV in water. pnas.org

Table 3: Summary of Spectroscopic Data for 2-Aminopurine Derivatives

Spectroscopic TechniqueObserved FeatureInterpretationReference
IR Spectroscopy N-H, C=N, C=C stretching bandsPresence of amine and purine ring functional groups stfc.ac.uk
UV-Visible Spectroscopy λmax ≈ 310-325 nmπ-π* electronic transition, selective excitation caltech.eduoup.com
UV-Visible Spectroscopy Band origin at ~3.70 eV (in water)Lowest-lying excited state pnas.org

X-ray Diffraction (XRD) for Solid-State Structural Determination and Tautomer Confirmation

X-ray Diffraction (XRD) is an indispensable analytical technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. For complex organic molecules like purine derivatives, XRD provides unparalleled insights into spatial arrangement, intermolecular interactions, and the presence of specific solid-state forms such as polymorphs and hydrates. units.it The application of single-crystal XRD to this compound allows for a precise mapping of atomic coordinates, bond lengths, and bond angles, revealing the intricate architecture of the crystal lattice.

Research findings from XRD studies on 2-aminopurine crystals show a structure influenced by significant intermolecular forces, including base-stacking and hydrogen-bonding interactions, which are analogous to the interactions found in DNA. nih.gov The designation "hemihydrate" signifies the incorporation of water molecules into the crystal structure at a ratio of one water molecule for every two purine molecules. XRD analysis is crucial for confirming the exact position and bonding environment of these water molecules within the lattice, which can profoundly influence the compound's physical properties.

A significant contribution of XRD in the study of purine analogues is the ability to identify and quantify tautomeric forms present in the solid state. Purines can exist as different tautomers, and for 2-aminopurine, the primary forms are the 9H and 7H tautomers. nih.govwikipedia.org Structural elucidation via XRD has provided direct evidence of tautomerism in the crystalline state. Studies have confirmed the presence of both the 9H and 7H tautomers within the crystal lattice of 2-aminopurine. nih.gov It was observed that while the 9H form is predominant, the 7H tautomer is also present, accounting for approximately 13% of the molecules in the crystal. nih.gov This finding is critical as it confirms that 9H-7H tautomerization occurs in the ground state and coexists in the solid form. nih.gov

Table 1: Representative Crystallographic Data for a Purine Hemihydrate Crystal This table presents typical parameters obtained from a single-crystal X-ray diffraction study. Specific values for this compound would be found in detailed crystallographic reports.

ParameterDescriptionTypical Value/Data
Chemical Formula The elemental composition of the repeating unit in the crystal.C₅H₅N₅ · 0.5H₂O
Formula Weight The molar mass of the chemical formula unit.144.14 g/mol
Crystal System The symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a, b, c (Å)α, β, γ (°)
Volume (V) The volume of the unit cell.ų
Z The number of formula units per unit cell.4
Density (calculated) The theoretical density of the material based on the crystallographic data.g/cm³
Hydrogen Bonding Describes the network of hydrogen bonds involving the purine and water molecules.Data on donor-acceptor distances and angles

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For this compound, this method serves as a crucial verification step to confirm its empirical formula (C₅H₅N₅ · 0.5H₂O) and, therefore, its purity and composition. The analysis provides quantitative data for carbon (C), hydrogen (H), and nitrogen (N), and by difference or direct measurement, oxygen (O).

The primary utility of this technique in the context of a hydrated compound is to confirm the stoichiometry of the water of hydration. By comparing the experimentally determined mass percentages with the theoretical values calculated from the molecular formula, researchers can definitively distinguish the hemihydrate form from anhydrous or other hydrated states. units.it A successful analysis will show experimental values that are in close agreement with the theoretical percentages, typically within a margin of ±0.4%. This confirms that the correct amount of water is present in the crystal lattice, validating the sample's identity as a hemihydrate.

Table 2: Elemental Analysis Data for this compound (C₅H₅N₅ · 0.5H₂O)

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 41.66%Typically matches theoretical value within ±0.4%
Hydrogen (H) 4.19%Typically matches theoretical value within ±0.4%
Nitrogen (N) 48.60%Typically matches theoretical value within ±0.4%
Oxygen (O) 5.55%Typically matches theoretical value within ±0.4%

Computational Chemistry and Theoretical Investigations of Purine Electronic Structure and Reactivity

Quantum Chemical Calculations on Tautomeric Equilibria of Purine (B94841) Systems

The study of tautomerism, the interconversion of structural isomers, is critical for understanding the chemical behavior of purine systems like 9H-Purin-2-amine. Computational quantum chemistry provides powerful tools to investigate the relative stabilities of different tautomeric forms, which can have significant implications for their biological function and chemical reactivity.

Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry for determining the relative stability of molecular isomers. bbk.ac.ukresearchgate.net For purine derivatives, these calculations typically focus on the different possible locations of hydrogen atoms on the nitrogen atoms of the purine ring. google.es The most stable tautomer of 2-aminopurine (B61359), the parent compound of 9H-Purin-2-amine, has been identified as the N9H amino tautomer in both the gas phase and in solution using DFT calculations with the B3LYP functional. bbk.ac.uk

The choice of computational method and basis set is crucial for obtaining accurate results. For instance, studies on similar heterocyclic systems have employed methods like Becke3LYP/6-311+G(d,p) and MP2/6-311+G(d,p) to evaluate the energy differences between amino and imino tautomers. researchgate.net These calculations reveal that the amino tautomer is generally more stable than the imino form. researchgate.net The relative energies of different tautomers can be influenced by the specific computational model used, highlighting the importance of benchmarking against experimental data where possible.

Illustrative Relative Energies of 2-Aminopurine Tautomers in the Gas Phase (kcal/mol)
TautomerRelative Energy (B3LYP/6-311+G(d,p))Relative Energy (MP2/6-311+G(d,p))
N9H-amino0.000.00
N7H-amino1.5 - 2.51.8 - 2.8
N3H-amino5.0 - 6.05.5 - 6.5
N1H-amino7.0 - 8.07.5 - 8.5

This table presents hypothetical data based on typical computational findings for purine derivatives to illustrate the relative stabilities of different tautomers.

The introduction of substituents onto the purine ring can significantly alter its electronic structure and aromaticity. The amino group at the C2 position in 9H-Purin-2-amine acts as an electron-donating group, which influences the charge distribution and reactivity of the entire molecule. dntb.gov.ua Computational studies on aminopurines have shown that the electron-donating properties of the amino group can be quantified using parameters like the charge of the substituent active region (cSAR). dntb.gov.uanih.gov

The surrounding solvent environment can have a profound effect on the relative stability of tautomers. mdpi.commdpi.com Polar solvents tend to stabilize more polar tautomers, which can shift the equilibrium compared to the gas phase. orientjchem.org Computational methods like the Polarizable Continuum Model (PCM) are widely used to simulate the effects of different solvents on tautomeric equilibria. mdpi.commdpi.com

For aminopurines, increasing solvent polarity generally decreases the energy difference between the most and least stable tautomers. mdpi.com While the N9H tautomer of 2-aminopurine remains the most stable in various solvents, the relative energies of other tautomers can change significantly. bbk.ac.ukmdpi.com For example, in some substituted purines, a change in solvent from a non-polar one like benzene (B151609) to a polar one like water can even alter the identity of the most stable tautomer. orientjchem.org Solvation can also lower the energy barriers for proton transfer between tautomers, although these barriers often remain high, suggesting that tautomeric interconversion may be slow. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamics of molecules over time. acs.orgacs.org For 9H-Purin-2-amine, MD simulations can provide insights into the planarity of the purine ring system, the rotation of the exocyclic amino group, and interactions with surrounding molecules.

MD simulations have been extensively used to study 2-aminopurine when it is incorporated into DNA and RNA, where it serves as a fluorescent probe. acs.orgacs.orgdntb.gov.uamontana.edu These studies reveal that the molecule can sample multiple conformations, including stacked and unstacked arrangements with neighboring bases. acs.orgacs.org The timescales for transitions between these states can range from nanoseconds, indicating a dynamic equilibrium that influences the molecule's properties. acs.orgacs.orgmontana.edu The development of specific force field parameters for 2-aminopurine, such as those for the CHARMM27 force field, has been crucial for enabling accurate MD simulations of these complex systems. cmst.eu

Studies of Electronic Structure and Charge Distribution in Purine Derivatives

The electronic structure and charge distribution of 9H-Purin-2-amine are fundamental to its chemical properties and interactions. Computational methods can provide a detailed picture of how electrons are distributed across the molecule. Time-dependent density functional theory (TD-DFT) is a common method for studying the excited-state properties of purine derivatives. nih.govacs.org

Calculations on 2-aminopurine have shown that the ground state geometry can be non-planar, with a pyramidal amino group, while the first excited state is more planar. bbk.ac.uk The distribution of atomic charges can be analyzed using methods like Natural Bond Orbital (NBO) analysis. orientjchem.org In 6-oxo purine, a related molecule, NBO analysis has shown that the nitrogen atoms at positions 1 and 9 typically carry the largest negative charges, while carbon atoms at positions 2 or 6 carry the largest positive charges, indicating likely sites for nucleophilic attack. orientjchem.org The charge distribution is also sensitive to the solvent environment. orientjchem.org

Illustrative NBO Charges on Selected Atoms of 2-Aminopurine (N9H tautomer)
AtomCharge in Gas Phase (e)Charge in Water (PCM) (e)
N1-0.55-0.58
C2+0.30+0.32
N3-0.60-0.63
N7-0.45-0.48
N9-0.40-0.42

This table presents hypothetical NBO charge data based on typical computational findings for purine derivatives to illustrate charge distribution.

Computational Modeling of Purine Interactions with Metal Ions and Other Chemical Entities

The purine ring system possesses multiple nitrogen atoms that can act as binding sites for metal ions. Computational modeling is instrumental in predicting the preferred coordination sites and the nature of these interactions. symbiosisonlinepublishing.comcuni.cz For purines, the N7 and N3 atoms are common binding sites for metal ions. acs.orgacs.org The presence of the 2-amino group in 9H-Purin-2-amine can influence the binding preference. Studies on the related 2,6-diaminopurine (B158960) have shown that the 2-amino group reduces the likelihood of metal binding at the N3 position compared to adenine (B156593). acs.org

Ab initio quantum chemical calculations have been used to investigate the binding of hydrated metal cations like zinc and magnesium to the N7 position of purine nucleotides. acs.org These studies show that the metal cation's hydration shell can form strong hydrogen bonds with the purine and its associated phosphate (B84403) groups in a nucleotide context. acs.org The binding of a metal ion can also induce electronic changes in the purine, potentially promoting rare tautomeric forms by facilitating proton shifts. cuni.cz The interaction is complex, often involving non-additive effects, which underscores the importance of high-level computational models over simpler, pair-additive potentials. acs.org

Theoretical Prediction of Spectroscopic Properties to Aid Experimental Assignment

Computational chemistry serves as a powerful and indispensable tool in the elucidation of molecular structure and properties, working in concert with experimental techniques. For complex heterocyclic systems like 9H-Purin-2-amine (also known as 2-aminopurine or 2AP), theoretical calculations are crucial for interpreting and assigning spectroscopic data. By predicting spectra from first principles, researchers can resolve ambiguities in experimental results, distinguish between different isomers and tautomers, and gain a deeper understanding of the electronic and vibrational characteristics of the molecule.

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), as well as higher-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), are routinely employed to predict a range of spectroscopic properties. pnas.orgnih.govnih.govbbk.ac.uk These theoretical predictions provide a basis for the assignment of complex experimental spectra, including electronic (UV-Vis), vibrational (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electronic Spectroscopy (UV-Vis)

The photophysical behavior of 9H-Purin-2-amine is of significant interest, as it is highly fluorescent, unlike its constitutional isomer, adenine. pnas.org This property makes it a valuable fluorescent probe in DNA studies. nist.govresearchgate.net Theoretical calculations have been fundamental in explaining this difference. High-level CASPT2 calculations have been used to map the potential energy surfaces of the low-lying singlet excited states. pnas.orgpnas.org

These studies reveal that upon electronic excitation, 9H-Purin-2-amine has a significant energy barrier (calculated to be around 5.0 kcal·mol⁻¹) that hinders its decay back to the ground state through a non-radiative pathway known as a conical intersection. pnas.orgpnas.org This barrier effectively traps the molecule in the excited state, promoting fluorescence. In contrast, adenine has a readily accessible pathway for non-radiative decay, which quenches its fluorescence. pnas.org

TD-DFT and other methods are used to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. pnas.orgrsc.org The comparison between theoretical and experimental values allows for the confident assignment of electronic transitions. For instance, calculations for 9H-2-aminopurine show excellent agreement with experimental data obtained from techniques like resonant two-photon ionization (R2PI) spectroscopy. rsc.org

The influence of the environment, such as the presence of water in the case of a hemihydrate, is also modeled computationally. Studies on 2-aminopurine-water clusters show that hydrogen bonding, particularly to the amino group, can significantly alter the energy levels of the excited states and influence the fluorescence lifetime. barbatti.org

TransitionTheoretical Excitation Energy (eV) pnas.orgExperimental Band Origin (eV) rsc.org
S₀ → S₁ (¹ππ* Lₐ)4.334.01
S₀ → S₂4.46-
S₀ → S₃ (¹ππ* Lₑ)5.33-

Table 1. Comparison of Theoretical (CASPT2) and Experimental Electronic Transition Energies for 9H-Purin-2-amine.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is highly sensitive to molecular structure, making it an excellent method for identifying molecules and studying their conformations. However, the spectra of purine derivatives can be congested and difficult to assign empirically. DFT calculations are used to compute harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. nih.govnih.gov

A crucial application of these calculations for 9H-Purin-2-amine is the differentiation between its tautomers, primarily the 9H and 7H forms. While experimentally distinguishing these tautomers can be challenging, theoretical calculations predict distinct vibrational spectra for each form. By comparing the calculated IR spectra of 9H-2AP and 7H-2AP with experimental Fourier Transform Infrared (FTIR) gas-phase spectra, researchers can confidently identify the dominant tautomer. rsc.org For 2-aminopurine, such studies have confirmed that the 9H tautomer is the most stable and dominant form in the gas phase. rsc.org

Furthermore, theoretical predictions of vibrational transition moment directions, calculated using methods like self-consistent-reaction-field (SCRF) DFT, are used to guide the analysis of experimental infrared linear dichroism measurements, aiding in the definitive assignment of vibrational modes. acs.org

Vibrational Mode DescriptionTheoretical Frequency (cm⁻¹) (DFT/B3LYP) nih.govExperimental Frequency (cm⁻¹) (FT-IR) nih.gov
N-H₂ asymmetric stretch35743565
N-H₂ symmetric stretch34623455
C-H stretch (imidazole)31543140
C-H stretch (pyrimidine)30883065
Ring stretching16401642
N-H₂ scissoring15991605
Ring stretching15581560

Table 2. Selected Theoretical and Experimental Vibrational Frequencies for 2-amino-6-chloropurine, a derivative of 2-aminopurine, illustrating the close agreement used for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For purine derivatives, NMR is used to study their conformation, dynamics, and interactions, particularly when incorporated into larger biomolecules like DNA. acs.orgosti.gov For example, NMR studies utilizing selective ¹⁵N-labeling have been employed to determine the precise geometry of the 2-aminopurine:cytosine mispair within a DNA duplex, identifying it as a wobble base pair. acs.orgosti.gov

While experimental NMR provides the raw data, computational methods are vital for the detailed interpretation of these results. The calculation of NMR parameters, such as chemical shifts and spin-spin coupling constants, using DFT and other quantum chemical methods provides a direct link between the observed spectrum and the molecular structure. By comparing the calculated NMR parameters for different potential conformations with the experimental data, scientists can refine solution structures and resolve ambiguities that cannot be settled by experimental data alone. tandfonline.com

Molecular and Cellular Biology Research Applications of Purine Scaffolds Excluding Clinical Trials

Investigation of Purine (B94841) Metabolism and its Regulation in Model Systems

Purine analogs are instrumental in dissecting the complex network of purine metabolism. They allow researchers to trace pathways, assess enzyme function, and understand regulatory mechanisms in various model organisms.

The study of enzymes involved in purine catabolism and interconversion is crucial for understanding metabolic homeostasis. Xanthine (B1682287) oxidase, a key enzyme in the purine degradation pathway, catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. abcam.com Its activity is a significant source of reactive oxygen species. abcam.com Purine derivatives are often used to probe the activity and inhibition of this enzyme.

For instance, studies have shown that derivatives such as 6-(bromomethyl)-9H-purine can act as potent, time-dependent inhibitors of bovine milk xanthine oxidase. nih.gov This inhibition is linked to the modification of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Such inhibitory studies help in characterizing the enzyme's active site and reaction mechanism.

Sensitive fluorometric assays have been developed to measure xanthine oxidase and xanthine dehydrogenase activity in tissues where it is too low to be detected by traditional spectrophotometric methods. nih.gov These assays, which can use pterin (B48896) (2-amino-4-hydroxypteridine) as a substrate, are 100 to 500 times more sensitive and enable the analysis of enzyme activity in small samples like organ biopsies or cultured cells. nih.gov The principles of enzyme activity assays often rely on detecting the product of the enzymatic reaction, which can be achieved through colorimetric or fluorescent methods. abcam.comsigmaaldrich.com

EnzymePurine Analog/SubstrateResearch Application/FindingReference
Xanthine Oxidase6-(bromomethyl)-9H-purineActs as a time-dependent inhibitor, allowing for characterization of the enzyme's active site and FAD cofactor modification. nih.gov
Xanthine Oxidase/DehydrogenasePterin (a related heterocyclic compound)Used in a highly sensitive fluorometric assay to quantify enzyme activity in samples with low expression levels, such as brain tissue and cultured cells. nih.gov
Xanthine OxidaseXanthineThe natural substrate used in activity assays to measure the production of uric acid or hydrogen peroxide, quantifying the enzyme's catalytic rate. abcam.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By using stable isotope tracers, such as ¹³C-labeled glucose or amino acids, researchers can track the flow of atoms through metabolic pathways and gain a quantitative understanding of cellular physiology under various conditions. nih.govnih.gov

While direct studies citing the use of isotopically labeled 9H-Purin-2-amine in MFA are not prominent, the methodology is broadly applied to understand purine metabolism. MFA can elucidate the contributions of different pathways to the nucleotide pool. For example, in hybridoma cells, it was found that over 90% of consumed glucose is channeled through the pentose-phosphate pathway, which is essential for producing the ribose-5-phosphate (B1218738) precursor for de novo purine synthesis. nih.gov

Recent advances in MFA, such as isotopically nonstationary MFA (INST-MFA), have been applied to plant and microbial systems to reveal nonintuitive metabolic features. researchgate.netplos.org These approaches are critical for metabolic engineering efforts aimed at optimizing the production of valuable compounds. nih.gov The principles of MFA are universally applicable and could be used with labeled purine analogs to trace their incorporation and metabolism within cellular and subcellular compartments.

MFA PrincipleDescriptionRelevance to Purine MetabolismReference
Isotope LabelingCells are cultured with a substrate (e.g., glucose, glutamine) enriched with a stable isotope like ¹³C.Allows tracing of carbon atoms from central carbon metabolism into the building blocks of purines (e.g., glycine, aspartate, formate). nih.gov
Metabolite AnalysisMass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is used to measure the isotopic labeling patterns in key metabolites, such as amino acids and nucleotides.Provides data on the relative activity of different pathways contributing to the purine nucleotide pool. nih.gov
Computational ModelingThe labeling data is fitted to a metabolic network model to calculate the intracellular reaction rates (fluxes).Quantifies the flux through the de novo and salvage pathways of purine synthesis. nih.govplos.org

Cells synthesize purines through two main routes: the energy-intensive de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-formed bases and nucleosides. nih.govutah.eduslideshare.net Purine analogs like 2-aminopurine (B61359) are invaluable tools for studying the interplay and regulation of these pathways.

In research on Staphylococcus aureus, various purine analogs, including 2-aminopurine, 2,6-diaminopurine (B158960), and 6-thioguanine, were used to investigate the importance of de novo versus salvage pathways during infection. nih.gov These studies revealed that while the salvage pathway can supplement purine pools, de novo guanine (B1146940) biosynthesis is essential for the bacterium's survival in animal infection models. nih.gov This highlights the de novo pathway as a potential target for therapeutic intervention.

The balance between these two pathways is critical for normal development and is often dysregulated in disease. nih.govbiorxiv.org In the developing brain, for example, there is a dynamic shift from a reliance on the de novo pathway during embryonic stages to the salvage pathway in postnatal life. biorxiv.org Using pharmacological inhibitors of these pathways helps to uncover their specific roles in different tissues and developmental stages. biorxiv.org

Exploring Purine-Mediated Signaling Pathways and Receptor Interactions

Purines like adenosine (B11128) and ATP are not just metabolic building blocks; they are also critical extracellular signaling molecules that act upon a family of receptors known as purinergic receptors. mdpi.com Purine analogs are essential for characterizing these receptors and their downstream signaling cascades.

Purinergic receptors are broadly divided into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) with a high affinity for adenosine, and P2 receptors, which are activated by ATP, ADP, and other nucleotides. mdpi.comnih.gov The P2 family is further subdivided into P2X ligand-gated ion channels (seven subtypes, P2X1-7) and P2Y GPCRs (eight subtypes). mdpi.comnih.gov

Research in various cell types, including immune and liver cells, has focused on characterizing the expression and function of these receptor subtypes. For example, macrophages express a wide array of P2Y and P2X receptors, with the P2X7 receptor being particularly well-studied for its role in inflammation and IL-1β release. mdpi.comnih.gov Similarly, different lymphocyte populations express distinct patterns of P2X and P2Y receptors, indicating specialized roles in immune regulation. nih.gov The use of specific agonists and antagonists, many of which are purine derivatives, is fundamental to identifying the function of each receptor subtype in cellular responses.

Receptor FamilySubtypesPrimary LigandGeneral Function in Research ModelsReference
P1A₁, A₂ₐ, A₂ᵦ, A₃AdenosineModulation of neurotransmission, cardiac function, and inflammation. jst.go.jp
P2XP2X1-7ATPLigand-gated ion channels involved in fast synaptic transmission, inflammation, and pain sensation. P2X7 activation can lead to pore formation and cell death. mdpi.comnih.gov
P2YP2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄ATP, ADP, UTP, UDPG protein-coupled receptors mediating diverse cellular responses including platelet aggregation, cell migration, and inflammatory mediator release. nih.gov

The development and pharmacological profiling of novel ligands are central to purinergic signaling research. The 2-aminopurine scaffold is a common starting point for designing selective inhibitors and probes. For example, a series of 2-aminopurine derivatives were designed and synthesized as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These studies involve assessing the inhibitory activity (e.g., IC₅₀ values) and selectivity against other kinases, demonstrating how the purine core can be modified to achieve potent and specific biological activity. nih.gov

Furthermore, 2-aminopurine itself is a fluorescent analog of adenine and guanine. genelink.commedchemexpress.com This property is widely exploited in biophysical studies. When incorporated into DNA or RNA, its fluorescence is sensitive to the local environment, such as stacking with adjacent bases. acs.orgnih.govacs.org This allows researchers to use 2-aminopurine as a probe to monitor nucleic acid conformational changes, dynamics, and interactions with proteins or drugs in real-time. nih.govnih.gov

Pharmacological characterization also involves extensive binding studies to determine the affinity (Ki) and efficacy of new compounds at specific receptor subtypes. For example, the development of selective antagonists for adenosine A₁ receptors involves screening compounds for high affinity at the target receptor with low affinity for other adenosine receptor subtypes (A₂ₐ, A₃). jst.go.jp This process of structure-activity relationship (SAR) analysis is crucial for developing research tools and potential therapeutic agents.

Compound TypeResearch Model ApplicationKey Finding/Parameter MeasuredReference
2-Aminopurine (2-AP)Fluorescent probe in DNA/RNA oligonucleotidesMonitors local structural dynamics, conformational changes, and charge transfer efficiency through changes in fluorescence quantum yield and lifetime. medchemexpress.comacs.orgnih.gov
2-Aminopurine derivativesCDK2 enzyme inhibition assaysDesigned as CDK2 inhibitors; IC₅₀ values were determined to quantify potency, with some derivatives showing greater activity than known inhibitors. nih.gov
Substituted Pyridazinone (FR194921)Adenosine A₁ receptor binding assaysCharacterized as a potent and selective antagonist for the A₁ receptor, with binding affinity (Ki) determined across species (human, rat, mouse). jst.go.jp
2-Aminopyrimidine derivativesHistamine H₃ receptor binding assaysStructure-activity relationship studies led to a compound with high affinity (Ki = 4.49 nM) and over 6,500-fold selectivity for the H₃ receptor. dovepress.com

Role of Purines as Signaling Molecules in Cellular Communication

Purines and their derivatives are integral to cellular communication, acting as signaling molecules in a variety of pathways. wikipedia.org Beyond their role in energy transfer (ATP) and as components of nucleic acids, purines can function as neurotransmitters and neuromodulators by acting on purinergic receptors. wikipedia.org For instance, adenosine, a purine nucleoside, is known to activate adenosine receptors, playing a role in diverse physiological processes. wikipedia.org

Modified purine nucleotides can accumulate in cells and affect various cellular processes, particularly those involving DNA and RNA. wikipedia.org To maintain cellular viability, organisms have enzymes like deoxypurine phosphohydrolases that remove these modified purine derivatives from the active nucleotide pools. wikipedia.org The deamination of purine bases can lead to the buildup of nucleotides such as ITP, dITP, XTP, and dXTP. wikipedia.org

Derivatives of 9H-Purin-2-amine have been investigated for their roles in cellular signaling. For example, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol interacts with downstream signaling molecules like GRB2 or PLCG2 upon ligand binding and activation, leading to the phosphorylation of key signaling proteins. drugbank.com This highlights the potential of purine derivatives to modulate critical cellular processes such as cell proliferation, apoptosis, and immune responses.

Purine Derivatives as Chemical Biology Probes and Molecular Tools

The structural versatility of the purine scaffold makes it an excellent platform for the development of chemical biology probes and molecular tools. These tools are instrumental in dissecting complex biological systems.

Fluorescent purine analogues are powerful tools for studying the structure, dynamics, and interactions of nucleic acids and proteins. nih.govresearchgate.net Since natural nucleobases have minimal fluorescence, significant chemical modifications are necessary to create useful emissive probes. nih.gov These modifications can be designed to either maintain Watson-Crick base-pairing capabilities or to introduce more substantial changes for non-canonical applications. nih.gov

Strategies for designing fluorescent purine analogues often involve modifications at various positions of the purine ring. nih.gov For adenine and guanine, key modification sites include positions 2, 5, and 8 for adenine, and 5, 6, 7, and 8 for guanine. nih.gov These modifications can involve expanding the purine scaffold with conjugated linkers or fusing additional rings to the purine structure. nih.gov

An example of a widely used fluorescent purine analogue is 2-aminopurine (2-AP), an isomer of adenine. nih.govusp.br The development of such probes has created a diverse palette of fluorescent nucleobases for real-time monitoring of biomolecular interactions and conformational changes. nih.govresearchgate.net For instance, a series of 8-(phenylethynyl)phenylated 2-amino-2′-deoxyadenosine derivatives have been synthesized and shown to have emissions in the visible region with strong solvatochromicity, making them promising probes for sensing microenvironmental changes. researchgate.net

The purine scaffold is a common feature in many ATP-competitive kinase inhibitors. researchgate.net By mimicking the adenine moiety of ATP, purine derivatives can bind to the ATP-binding pocket of kinases and inhibit their activity. This has led to the development of numerous selective inhibitors for various protein kinases and other enzymes. acs.orgnih.govnih.gov

For example, a series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. nih.govacs.org Several of these compounds exhibited IC50 values in the nanomolar range, comparable to approved BTK inhibitors. nih.gov Similarly, derivatives of N-9-diphenyl-9H-purin-2-amine have been designed as selective inhibitors for epidermal growth factor receptor (EGFR) mutants that confer drug resistance in non-small cell lung cancer. nih.gov

The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. acs.org For instance, the optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine led to a highly potent and selective kinase inhibitor against EGFR-activating and resistance mutations. acs.org Furthermore, purine-based inhibitors have been developed for other enzyme classes, such as low-molecular-weight protein tyrosine phosphatase (LMPTP), with high selectivity over other phosphatases. nih.gov

Table 1: Examples of 9H-Purin-2-amine Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Findings Reference(s)
N,9-Diphenyl-9H-purin-2-amine derivatives Bruton's Tyrosine Kinase (BTK) Potent inhibition with IC50 values as low as 0.4 nM. nih.govacs.org
N-9-Diphenyl-9H-purin-2-amine derivatives Epidermal Growth Factor Receptor (EGFR) Mutants Selective inhibition of T790M/L858R double mutants. nih.gov
N8-phenyl-9H-purine-2,8-diamine derivatives EGFR-Activating and Resistance Mutations Highly potent and selective kinase inhibition. acs.org
Purine-based analogues Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP) Highly selective, uncompetitive inhibition. nih.gov
Prolinol-containing purine derivatives Hypoxanthine-guanine-xanthine phosphoribosyltransferase Ki values in the nanomolar range. acs.org
Fleximer analogues of aza/deazapurine bases Human Purine Nucleoside Phosphorylase (hPNP) Moderate inhibition with potential for multiple binding modes. mdpi.com

The ability of purine derivatives to interact with nucleic acids and proteins is fundamental to their biological roles and their applications as research tools. ontosight.ai The chemical properties of these derivatives, such as their capacity for hydrogen bonding and their protonation state at different pH levels, govern these interactions. ontosight.ai

The amino group at the 2-position of the purine ring plays a significant role in these interactions. Studies using dNTP analogues have shown that the N2 amino group of a purine can enhance its polymerization opposite a cytosine in a template strand, likely by forming a hydrogen bond with the O2 of the pyrimidine (B1678525). nih.gov This has important implications for understanding the fidelity of DNA polymerases. nih.gov

Furthermore, the introduction of various substituents onto the purine ring can modulate its binding affinity and specificity for target proteins. For instance, computational docking studies have been used to analyze the binding energies and interactions of newly synthesized purine derivatives with various receptor sites in the immune system. nih.gov These studies have shown that hydrogen bonding and hydrophobic interactions are crucial for the binding efficacy of these ligands. nih.gov

Investigation of Purine Tautomerism in DNA Replication and Mutagenesis Models

Tautomerism, the existence of a molecule in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond, is a key concept in understanding DNA replication and mutagenesis. ias.ac.inresearchgate.net The natural purine bases in DNA exist predominantly in their canonical keto and amino tautomeric forms. asm.org However, the transient formation of rare enol or imino tautomers can lead to non-canonical base pairing, which is a potential source of spontaneous mutations. ias.ac.inasm.org

The tautomeric equilibrium of purines, particularly the N(7)H and N(9)H forms, can be influenced by substituents on the purine ring and the surrounding solvent environment. researchgate.netacs.org Low-temperature NMR spectroscopy has been a valuable technique for directly observing and quantifying the populations of different tautomers of purine derivatives in solution. researchgate.net

The study of purine analogues with altered tautomeric preferences provides insights into the mechanisms of mutagenesis. asm.org For example, certain N-6-modified purine nucleoside analogues are thought to be ambiguous in their base pairing due to rapid tautomerization, leading to an increased frequency of transition mutations. asm.org Similarly, the mutagenic properties of some anti-HIV nucleoside analogues have been explained by the fact that they readily adopt multiple tautomeric forms, some of which can form non-canonical base pairs with guanine or adenine. nih.gov These studies underscore the importance of purine tautomerism in the fidelity of DNA replication and the design of mutagenic agents. ias.ac.innih.gov

Environmental Fate and Biotransformation Studies of Purine Derived Compounds

Persistence and Degradation Pathways in Environmental Matrices (Soil, Sediment, Water)

Studies have shown that abacavir (B1662851) is considered to be potentially persistent in the environment. fass.sejanusinfo.sefass.se It is not readily biodegradable, indicating that it does not break down quickly in the environment. janusinfo.sefass.se

Investigations into the biodegradability of abacavir have been conducted using standardized testing methods. In an OECD 301B ready biodegradability test, abacavir showed 27% degradation over 28 days. fass.se An inherent biodegradability test (OECD 302B) demonstrated 100% primary degradation (loss of the parent compound) within 14 days; however, information on the degradation products was not available. fass.se A water-sediment study (OECD 308) determined a 50% degradation (DT50) of the parent compound in 9.1 to 15.0 days. fass.se Despite this, the lack of data on the resulting degradation products leads to the classification of abacavir as "potentially persistent". fass.sefass.se

Table 1: Aerobic Biodegradation of Abacavir

Test Type (OECD Guideline) Duration Degradation Finding Source
Ready Biodegradability (301B) 28 days 27% Not readily biodegradable fass.se
Inherent Biodegradability (302B) 14 days 100% (primary) Inherently biodegradable (parent compound) fass.se
Water-Sediment Study (308) - DT50: 9.1-15.0 days Potentially persistent fass.se

The stability of abacavir in water is influenced by pH. Hydrolysis studies indicate that the compound is stable, with a half-life of over one year under typical environmental pH conditions. fass.se However, under acidic conditions, abacavir can undergo degradation. researchgate.net For instance, significant degradation was observed under acidic hydrolysis stress conditions. researchgate.net Conversely, electrochemical degradation studies have shown that abacavir oxidation is quickest at a higher pH of 9.0. nih.gov

Phototransformation, or degradation by light, is a significant removal mechanism for abacavir in aqueous environments. berkeley.eduacs.org In wetland water, the phototransformation half-life of abacavir was found to be 1.6 hours. berkeley.eduacs.org This rapid degradation is primarily attributed to the high reactivity of the cyclopropylamine (B47189) moiety of the molecule. berkeley.eduacs.org Studies have shown that phototransformation is initiated by a one-electron oxidation of this group. berkeley.edu Advanced oxidation processes (AOPs), such as those involving UV light, have been shown to effectively degrade abacavir in water within minutes. mdpi.com The degradation rate can be influenced by the presence of different catalysts and the pH of the water. mdpi.com For example, the photo-Fenton-like reaction leads to rapid degradation, with complete disappearance of the parent compound within 5 minutes at a pH of 3. mdpi.com

Table 2: Phototransformation of Abacavir

System Half-life (t1/2) Key Finding Source
Wetland Water 1.6 hours Main removal mechanism berkeley.eduacs.org
UV/TiO2 Photocatalysis < 60 minutes Complete disappearance mdpi.com
UV/Fe2+/S2O82- (pH 3) < 5 minutes Rapid degradation mdpi.com

Adsorption and Desorption Behavior in Environmental Systems

The movement and availability of abacavir in the environment are also governed by its adsorption (binding) to soil and sediment particles and subsequent desorption (release). The log Dow (a measure of a compound's lipophilicity at a specific pH) of abacavir is 1.20 at pH 7, which suggests a low potential for bioaccumulation. janusinfo.sefass.se

Studies using exfoliated graphite (B72142) as an adsorbent have demonstrated high removal efficiency for abacavir from river water and wastewater, with 95-99% removal under optimal conditions. nih.gov The adsorption process was found to be influenced by pH, with the highest removal occurring at a pH of 7. nih.gov The data fit well with the Freundlich isotherm and pseudo-second-order kinetics, suggesting multilayer coverage and chemisorption. nih.gov The maximum adsorption capacity of exfoliated graphite for abacavir ranged from 1.660 to 197.0 mg/g. nih.gov

Biotransformation by Microorganisms in Environmental Compartments

Microorganisms play a role in the transformation of abacavir in the environment. The primary biotransformation reaction observed in biological wastewater treatment is the oxidation of the terminal hydroxyl-moiety to form the corresponding carboxylic acid, known as carboxy-abacavir. nih.gov This transformation product has been detected in wastewater treatment plant effluents at concentrations up to 1320 ng/L. nih.gov While the parent abacavir is often not detected in rivers and streams, its transformation products, like carboxy-abacavir, can be found at significant concentrations, indicating their persistence in the environment. nih.gov

Development of Methodologies for Environmental Risk Assessment in Research

Environmental risk assessment (ERA) for pharmaceuticals like abacavir is essential to understand their potential impact. The risk is often evaluated by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). fass.se The PNEC is determined from ecotoxicological studies on various aquatic organisms. fass.se

For abacavir, the PNEC has been calculated to be 560 µg/L, based on the most sensitive species tested (a water flea, Ceriodaphnia dubia), with a no-observed-effect concentration (NOEC) of 5,600 µg/L and an assessment factor of 10. fass.se The PEC/PNEC ratio for abacavir has been calculated to be significantly less than 1, which suggests an insignificant environmental risk based on current sales data in some regions. fass.sejanusinfo.se However, it is noted that available data may not be sufficient to definitively conclude on the potential environmental risk, and further studies are sometimes required. janusinfo.se Methodologies for ERA also consider the persistence, bioaccumulation, and toxicity (PBT) of a substance. fass.se Abacavir does not meet the criteria to be classified as a PBT substance. janusinfo.se

Advanced Analytical Methodologies for Purine Compound Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying substances in a sample. However, its application to purine (B94841) compounds like 9H-Purin-2-amine is not direct due to their low volatility and high polarity. To overcome this limitation, a crucial pre-analytical step known as derivatization is employed. This process chemically modifies the compound to increase its volatility, making it suitable for GC analysis. researchgate.net

Derivatization typically involves replacing active hydrogen atoms in the amino (-NH2) and imino (=NH) groups of the purine ring with less polar, more volatile chemical groups. researchgate.net This modification enhances the thermal stability of the compound and improves its chromatographic properties, leading to better separation and detection. researchgate.netresearchgate.net

Several reagents are used to create volatile derivatives of purines for GC-MS analysis. Common approaches include silylation and acylation.

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. The resulting TMS derivatives, such as those of guanosine (B1672433) or hypoxanthine (B114508), are significantly more volatile and thermally stable. nist.govnist.gov

Acylation: This method introduces an acyl group. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with amine groups to form stable, volatile derivatives. nih.govmdpi.com This technique has been successfully applied to the analysis of various biogenic amines and related compounds. researchgate.netsemanticscholar.org

Alkylation with Chloroformates: Reagents like ethyl chloroformate (ECF) can be used for the derivatization of purine bases, enabling their separation and determination by GC. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The volatile purine derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., an HP-5 column). researchgate.net The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amines and Purines

Derivatization Reagent Abbreviation Target Functional Group Typical Reaction Conditions Resulting Derivative
Pentafluoropropionic anhydride PFPA Primary/Secondary Amines 65 °C for 30 min in ethyl acetate (B1210297) nih.gov Pentafluoropropionyl (PFP)
Ethyl Chloroformate ECF Amines, Carboxylic Acids Room temperature in aqueous solution researchgate.net Ethoxycarbonyl

Alternative Analytical Techniques for Purine Analysis in Research

While GC-MS and HPLC are robust methods, other techniques offer unique advantages for the analysis of purines like 9H-Purin-2-amine in complex biological matrices.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful alternative to HPLC for purine analysis, offering advantages such as rapid analysis times, high separation efficiency, and minimal sample and solvent consumption. nih.gov

In a typical CE setup for purine analysis, a fused-silica capillary is filled with a background electrolyte, commonly a borate (B1201080) buffer. nih.govnih.gov A small plug of the sample is introduced, and a high voltage is applied across the capillary. Cations, anions, and neutral molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. utsouthwestern.edu Detection is often achieved using UV-Vis spectroscopy, where the absorbance of the separated compounds is measured as they pass through a detector window on the capillary. nih.gov

Research has demonstrated the successful separation of various purine compounds, including bases, nucleosides, and nucleotides, from complex mixtures. nih.gov The technique's high efficiency allows for the resolution of structurally similar compounds, which can be challenging with other methods. nih.gov This makes CE a valuable tool for studying purine metabolism and for the determination of specific purine analogs in cellular extracts. nih.govnih.gov

Table 2: Example Capillary Electrophoresis Parameters for Purine Separation

Parameter Condition Source
Capillary Uncoated fused-silica, 75 µm ID, 60-68 cm length nih.govnih.gov
Background Electrolyte 20 mM Sodium Borate Buffer (pH ~9.9-10.0) nih.govnih.gov
Applied Voltage 20-30 kV nih.govnih.gov
Injection Method Hydrodynamic (Vacuum or Pressure) nih.govnih.gov
Detection UV Absorbance at 185-210 nm nih.govnih.gov

Enzyme-based detection methods leverage the high specificity of enzymes to recognize and react with a particular substrate. nih.gov These biosensors can provide rapid and sensitive detection of specific purines without the need for extensive sample cleanup or complex instrumentation. researchgate.net

The fundamental principle involves immobilizing an enzyme that acts on the target purine onto a transducer. The biochemical reaction between the enzyme and the purine generates a measurable signal. nih.gov For a compound like 9H-Purin-2-amine, enzymes such as oxidases or dehydrogenases could be employed.

For instance, an amine oxidase could be used to detect the presence of the 2-amino group. In this scenario, the enzyme would catalyze the oxidation of the amine, a reaction that consumes oxygen and produces hydrogen peroxide. researchgate.netresearchgate.net This reaction can be monitored in several ways:

Electrochemical Detection: An oxygen electrode can measure the decrease in local oxygen concentration, or a platinum electrode can detect the hydrogen peroxide produced. researchgate.net

Optical Detection: The hydrogen peroxide can participate in a secondary reaction that produces a colored or fluorescent product, which can be measured spectrophotometrically or fluorometrically. researchgate.net

These enzyme-based strategies are valuable for developing simple, portable sensors for quality control in food industries or for specific diagnostic applications where the rapid detection of a particular purine or biogenic amine is required. researchgate.netresearchgate.net

Emerging Research Frontiers in Purine Chemical Biology and Applied Chemistry

Novel Synthetic Strategies for Structurally Diverse Purine (B94841) Analogs

The development of new synthetic methodologies is crucial for accessing structurally diverse purine analogs, which are essential for exploring their biological activities and material properties. Traditional methods for purine synthesis often involve multi-step processes with harsh conditions. However, recent research has focused on more efficient and versatile strategies.

One promising approach involves the use of microwave-assisted organic synthesis. For example, the microwave-assisted cyclocondensation of 4,5,6-triaminopyrimidine with 2,4-dichlorophenylacetic acid has been shown to yield 8-benzyladenine derivatives in high yields. nih.gov Another innovative method is the one-step synthesis of 8-arylmethyl-9H-purin-6-amines, also facilitated by microwave irradiation. nih.gov These methods offer significant advantages over conventional heating, including shorter reaction times, higher yields, and often, improved purity of the final products.

The synthesis of 9-phenyl-9H-purin-6-amine derivatives has been achieved in high yields through a multi-step process starting from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. core.ac.uk This involves reaction with triethyl orthoformate and acetic anhydride (B1165640), followed by treatment with ammonia. core.ac.uk Such strategies, starting from imidazole (B134444) precursors, provide a logical and effective route to constructing the fused purine ring system. core.ac.uk

Furthermore, the synthesis of purine analogs with diverse substituents at various positions is an active area of research. For instance, the alkylation of 8-arylsulfanyl adenine (B156593) intermediates has been used to introduce different functional groups, leading to a variety of N9- and N3-regioisomers. nih.gov The development of these novel synthetic routes is critical for generating libraries of purine analogs for high-throughput screening and structure-activity relationship studies.

Table 1: Examples of Novel Synthetic Strategies for Purine Analogs

Starting MaterialReagents and ConditionsProductKey Features
4,5,6-triaminopyrimidine and 2,4-dichlorophenylacetic acidMicrowave irradiation8-benzyladenine derivativeHigh yield, efficient
5-amino-1-phenyl-1H-imidazole-4-carbonitrile1. HC(OEt)3, Ac2O2. NH3, MeOH9-Phenyl-9H-purin-6-amineHigh yield, multi-step synthesis
8-arylsulfanyl adenineAlkylating agents, Cs2CO3N9- and N3-substituted purinesAccess to diverse regioisomers

Integrated Computational and Experimental Approaches for Structure-Activity Relationship (SAR) Studies

The integration of computational and experimental methods has become indispensable for elucidating the structure-activity relationships (SAR) of purine analogs. Computational chemistry offers powerful tools to predict molecular properties, understand intermolecular interactions, and guide the design of new compounds with desired activities. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules like 2-aminopurine (B61359). rsc.org DFT calculations, particularly with functionals that account for dispersion interactions, can accurately predict the stacked conformations of 2-aminopurine-containing dinucleotides, demonstrating that it is a faithful mimic of the natural base adenine in DNA. rsc.org These computational studies provide detailed insights into the structural perturbations, or lack thereof, caused by the incorporation of purine analogs into nucleic acids. researchgate.net

Experimental techniques such as fluorescence spectroscopy are often used in conjunction with computational studies. 2-aminopurine is a fluorescent analog of adenine and guanine (B1146940), and its fluorescence is highly sensitive to its local environment. researchgate.netmedchemexpress.com This property makes it an excellent probe for studying the structure and dynamics of DNA and RNA. medchemexpress.comabmole.comnih.gov For example, changes in the fluorescence intensity of 2-aminopurine can be used to monitor conformational changes in DNA upon binding to enzymes. nih.gov

Time-resolved fluorescence measurements provide even deeper insights into the dynamics of these systems. nih.gov By combining these experimental data with computational models, researchers can build a comprehensive picture of how structural modifications to the purine scaffold affect its interactions with biological targets. This integrated approach accelerates the drug discovery process by enabling the rational design of more potent and selective inhibitors.

Table 2: Integrated Approaches for SAR Studies of Purine Analogs

MethodApplicationKey Findings
Density Functional Theory (DFT)Prediction of stacked conformations of 2-aminopurine in DNA2-aminopurine closely mimics the structure of adenine in B-DNA. rsc.org
Fluorescence SpectroscopyProbing DNA and RNA structure and dynamicsThe fluorescence of 2-aminopurine is quenched upon stacking with natural bases, providing a sensitive measure of conformation. researchgate.netmedchemexpress.com
Time-Resolved FluorescenceStudying the dynamics of DNA-enzyme interactionsProvides detailed information on conformational changes and base flipping. nih.gov

Exploration of Purine Scaffolds for New Target Identification in Chemical Biology

The unique chemical properties of the purine scaffold make it a valuable tool for identifying new biological targets. Purine analogs can be designed to mimic natural purines and interact with a wide range of proteins, including kinases, polymerases, and other enzymes involved in nucleic acid metabolism.

2-aminopurine, for instance, has been used as a probe to study DNA base flipping by methyltransferases. caymanchem.com Base flipping is a crucial process in DNA repair and modification, and understanding its mechanism is of great interest. The fluorescence of 2-aminopurine is sensitive to its environment, and a change in fluorescence can signal the flipping of the base out of the DNA helix. nih.gov

Furthermore, purine-based compounds are being explored as inhibitors of various enzymes. 2-aminopurine itself has been shown to inhibit double-stranded RNA-dependent protein kinase R (PKR), an enzyme involved in the host antiviral response and toll-like receptor signaling. abmole.comcaymanchem.comsigmaaldrich.com The development of selective inhibitors for such targets can have significant therapeutic implications.

The synthesis of libraries of structurally diverse purine analogs is a key strategy for new target identification. nih.gov These libraries can be screened against various cellular targets to identify novel "hits." Subsequent optimization of these hits, guided by SAR studies, can lead to the development of potent and selective probes for studying biological pathways and for potential therapeutic applications.

Development of Purine-Based Materials for Catalysis and Other Chemical Applications

The application of purine derivatives is not limited to the biological realm. The unique electronic and structural features of the purine ring system make it an attractive building block for the development of novel materials with applications in catalysis and other areas of chemistry.

While research in this area is still emerging, the potential is significant. The ability of purines to participate in hydrogen bonding and π-stacking interactions can be exploited to create self-assembling materials with ordered structures. These materials could potentially be used as scaffolds for catalysts, where the purine units could play a role in substrate binding and orientation.

One study has reported on the solid-state packing of sulfur-substituted 2-aminopurines, highlighting the role of intermolecular interactions in determining the crystal structure. researchgate.net Understanding these packing arrangements is crucial for the rational design of purine-based materials with desired properties.

Although direct applications of 9H-Purin-2-amine, hemihydrate in catalysis are not yet widely reported, the broader class of purine derivatives holds promise. For example, purine-based ligands could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with catalytic activity. The exploration of purine scaffolds in materials science is an exciting frontier with the potential for significant discoveries.

Research into the Role of Purine Derivatives in Host-Pathogen Interactions and Immune Modulation

Purine derivatives are increasingly being investigated for their roles in modulating the complex interplay between hosts and pathogens. These compounds can interfere with key processes in both the host and the pathogen, offering potential new avenues for treating infectious diseases.

2-aminopurine has been shown to have a profound effect on the mismatch repair (MMR) system in Escherichia coli. nih.govnih.gov By transiently inactivating the MMR system, 2-aminopurine can increase the frequency of interspecies recombination, a process that is normally restricted by the MMR system. nih.gov This finding has implications for understanding bacterial evolution and could potentially be harnessed for biotechnological applications. nih.gov

In the context of the host immune response, 2-aminopurine is known to inhibit the activity of protein kinase R (PKR), a key enzyme in the antiviral defense pathway. caymanchem.comchemicalbook.com The inhibition of PKR can modulate the host's response to viral infections. Furthermore, purine analogs are being explored for their ability to target pathogen-specific enzymes. Many pathogens have their own unique purine metabolic pathways that are essential for their survival. Designing inhibitors that specifically target these pathways is a promising strategy for developing new antimicrobial agents with minimal toxicity to the host.

The study of how bacterial pathogens manipulate host cell processes, such as ubiquitination, is another active area of research. mdpi.com While not directly involving this compound, understanding these fundamental mechanisms of host-pathogen interaction can inform the design of new purine-based therapeutics that disrupt these processes.

Advanced Research on Purine Derivatives in Nucleic Acid Structure and Function Perturbation

The ability of purine analogs to replace natural bases in DNA and RNA with minimal structural perturbation makes them invaluable tools for studying the structure, dynamics, and function of nucleic acids. researchgate.netnih.gov 2-aminopurine is a particularly well-studied example. medchemexpress.comabmole.comwikipedia.org

As a fluorescent analog of adenine and guanine, 2-aminopurine's emission properties are highly sensitive to its local environment, particularly the degree of stacking with neighboring bases. researchgate.netmedchemexpress.com This property has been extensively used to probe:

DNA and RNA conformation: The fluorescence of 2-aminopurine is quenched when it is stacked within a duplex or other ordered structure, providing a sensitive readout of local conformation. medchemexpress.comnih.gov

Nucleic acid dynamics: Time-resolved fluorescence studies of 2-aminopurine can reveal information about the conformational dynamics of DNA and RNA, including base flipping and loop motions. nih.govnih.gov

Protein-nucleic acid interactions: Changes in the fluorescence of 2-aminopurine upon protein binding can be used to map binding sites and study the mechanism of interaction. nih.govcaymanchem.com

The use of 2-aminopurine has provided critical insights into a wide range of biological processes, including DNA repair, replication, and transcription, as well as RNA folding and catalysis. nih.govnih.govnih.gov The continued development and application of purine-based probes like 2-aminopurine will undoubtedly lead to further advances in our understanding of the fundamental roles of nucleic acids in biology.

Q & A

Basic: How to determine the hemihydrate content in 9H-Purin-2-amine samples?

Methodological Answer:
Hemihydrate content can be quantified using regression analysis paired with physical property measurements (e.g., initial setting time, as demonstrated for calcium sulfate hemihydrate). This involves:

  • Calibration : Establishing a regression model between hemihydrate content (determined via complexometric titration or X-ray fluorescence (XRF)) and a measurable property like hydration kinetics or thermal stability .
  • Validation : Cross-validate results using thermogravimetric analysis (TGA) to observe mass loss corresponding to water release (hemihydrate → anhydrous form transition) .
  • Data Interpretation : Compare regression slopes with reference standards to ensure accuracy.

Basic: What methods validate the crystal structure of 9H-Purin-2-amine hemihydrate?

Methodological Answer:
Key techniques include:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures using SHELXL for high-resolution data, accounting for hydrogen bonding and water molecule positions .
  • Powder XRD (PXRD) : Compare experimental patterns with simulated data from Mercury software to confirm phase purity and lattice parameters .
  • Void Analysis : Use Mercury’s void visualization tools to assess water molecule occupancy and stability in the crystal lattice .

Advanced: How to resolve discrepancies between experimental and simulated crystal morphology data?

Methodological Answer:
Discrepancies may arise from incomplete force fields or environmental factors (e.g., solvent interactions). To address this:

  • Molecular Dynamics (MD) Simulations : Model additive interactions (e.g., surfactants) using software like GROMACS, comparing predicted morphologies with experimental SEM/TEM images .
  • Statistical Correlation : Apply principal component analysis (PCA) to identify dominant factors (e.g., temperature, supersaturation) influencing morphology mismatches .
  • Hybrid Validation : Combine simulation results with in-situ atomic force microscopy (AFM) to observe real-time crystal growth dynamics.

Advanced: How to design experiments to optimize synthesis conditions for high-purity hemihydrate?

Methodological Answer:
Use a factorial design approach:

  • Variables : Temperature, solvent polarity, and additive concentration (e.g., ionic liquids to stabilize the hemihydrate phase) .
  • Output Metrics : Monitor phase purity via PXRD, thermal stability via TGA/DSC, and yield via gravimetry.
  • Data Analysis : Apply response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (e.g., 90–100°C) may favor hemihydrate formation over anhydrous phases, as seen in gypsum studies .

Advanced: How to analyze thermodynamic stability between anhydrous and hemihydrate forms?

Methodological Answer:

  • Thermodynamic Data : Calculate Gibbs free energy (ΔG) using entropy (S) and specific heat (Cp) values from TGA/DSC (e.g., Table I in gypsum studies ).
  • Phase Boundary Mapping : Determine the metastable hemihydrate stability range by replicating high-pressure/temperature experiments (e.g., autoclave dehydration at 1–2 kbar) .
  • Kinetic Trapping : Use rapid cooling or solvent evaporation to isolate the hemihydrate phase, then monitor reversion to anhydrous forms under controlled humidity .

Basic: How to distinguish hemihydrate from anhydrous forms using spectroscopic methods?

Methodological Answer:

  • FTIR : Identify O-H stretching vibrations (~3400 cm⁻¹) and water deformation bands (~1600 cm⁻¹) unique to the hemihydrate .
  • Solid-State NMR : Compare ¹H and ¹³C spectra to detect water-associated proton environments and hydrogen-bonding networks .

Advanced: How to address inconsistencies in reported thermodynamic data for hemihydrate phases?

Methodological Answer:

  • Meta-Analysis : Compile literature data (e.g., entropy, solubility) and apply error-weighted averaging to resolve outliers .
  • Experimental Replication : Reproduce key studies (e.g., Posjnak’s gypsum-hemihydrate coexistence measurements) using modern calorimetry tools .
  • Machine Learning : Train models to predict thermodynamic properties from structural descriptors (e.g., hydrogen-bonding topology) .

Basic: What quality control steps ensure reproducibility in hemihydrate synthesis?

Methodological Answer:

  • Standardized Protocols : Document solvent ratios, stirring rates, and drying times.
  • Batch Testing : Use PXRD and TGA to verify phase consistency across batches .
  • Reference Materials : Include in-house hemihydrate standards calibrated via SC-XRD .

Advanced: How to evaluate the impact of lattice defects on hemihydrate stability?

Methodological Answer:

  • Defect Engineering : Introduce controlled impurities (e.g., dopants) and analyze via:
    • Scanning Electron Microscopy (SEM) : Visualize surface cracks or dislocations .
    • Positron Annihilation Spectroscopy : Quantify vacancy concentrations in the crystal lattice.
  • Computational Modeling : Simulate defect formation energies using density functional theory (DFT) .

Basic: How to confirm hydration state in 9H-Purin-2-amine using thermal analysis?

Methodological Answer:

  • TGA/DSC : Heat the sample at 5°C/min under nitrogen. Hemihydrate shows a 5–7% mass loss at 100–150°C (water release), while anhydrous forms remain stable .
  • Isothermal Analysis : Hold at 120°C for 1 hour; mass stabilization indicates complete dehydration .

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